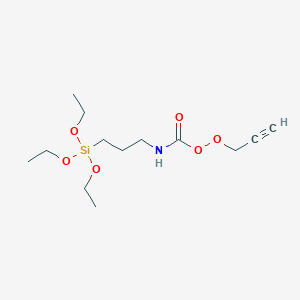
O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is a specialized compound that combines the properties of urethanes and silanes. This compound is notable for its unique structure, which includes a propargyloxy group and a triethoxysilylpropyl group. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane typically involves a multi-step process. One common method starts with the reaction of propargyl alcohol with an isocyanate to form a propargyloxyurethane intermediate. This intermediate is then reacted with a triethoxysilylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the urethane group.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyloxy group can yield propargyloxy oxides, while substitution reactions involving the triethoxysilyl group can produce a variety of substituted silanes .
Aplicaciones Científicas De Investigación
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane involves its interaction with various molecular targets. The propargyloxy group can engage in click chemistry reactions, forming stable triazole linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
o-(Propargyloxy)-n-(trimethoxysilylpropyl)urethane: Similar structure but with a trimethoxysilyl group instead of triethoxysilyl.
o-(Propargyloxy)-n-(triethoxysilylpropyl)carbamate: Similar structure but with a carbamate group instead of urethane.
Uniqueness
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is unique due to its combination of propargyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functionalization and cross-linking capabilities .
Propiedades
Fórmula molecular |
C13H25NO6Si |
|---|---|
Peso molecular |
319.43 g/mol |
Nombre IUPAC |
prop-2-ynyl N-(3-triethoxysilylpropyl)carbamoperoxoate |
InChI |
InChI=1S/C13H25NO6Si/c1-5-11-16-20-13(15)14-10-9-12-21(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15) |
Clave InChI |
VGQDVUZNCPBVQY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)OOCC#C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
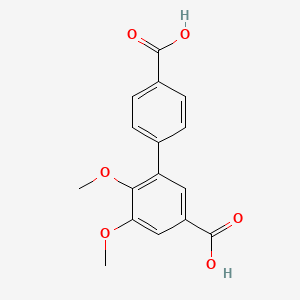
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
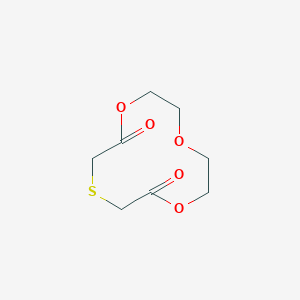

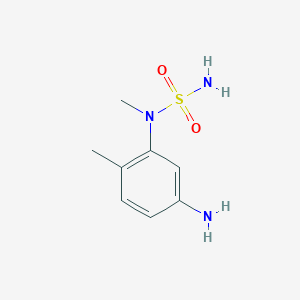
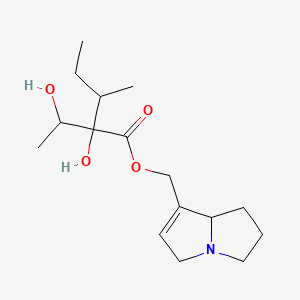
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
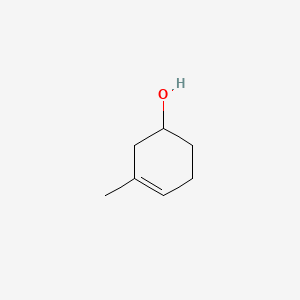

![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
